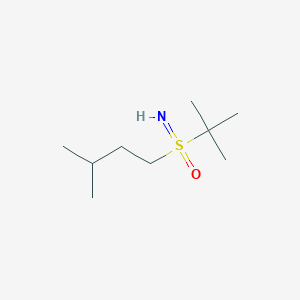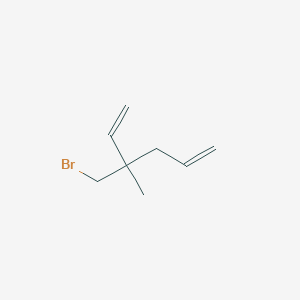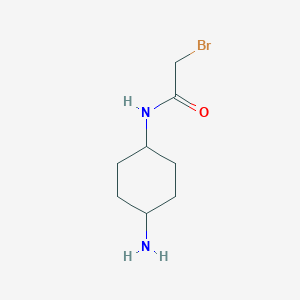
N-(4-aminocyclohexyl)-2-bromoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-2-bromoacetamide: is an organic compound that features a cyclohexyl ring substituted with an amino group and a bromoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-aminocyclohexyl)-2-bromoacetamide typically begins with 4-aminocyclohexanol and 2-bromoacetyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-aminocyclohexanol with the bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(4-aminocyclohexyl)-2-bromoacetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to yield 4-aminocyclohexanol and 2-bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: 4-aminocyclohexanol and 2-bromoacetic acid.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: N-(4-aminocyclohexyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly in designing molecules that interact with specific biological targets.
Industry:
Polymer Chemistry: It may be used in the synthesis of polymers with specific functional groups for advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)-2-bromoacetamide is not well-documented, but it likely involves interactions with biological molecules through its amino and bromoacetamide functional groups. These interactions could include binding to enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
N-(4-aminocyclohexyl)pyrimidine-4-carboxamide: This compound also features a cyclohexyl ring with an amino group but has a pyrimidine carboxamide moiety instead of a bromoacetamide.
β-(trans-4-aminocyclohexyl)propionic acid: This compound has a similar cyclohexyl ring with an amino group but differs in the acyl group attached.
Uniqueness:
Functional Groups:
Reactivity: The bromoacetamide group allows for a variety of substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H15BrN2O |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)-2-bromoacetamide |
InChI |
InChI=1S/C8H15BrN2O/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5,10H2,(H,11,12) |
Clé InChI |
LZDLIQZJWRLPQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


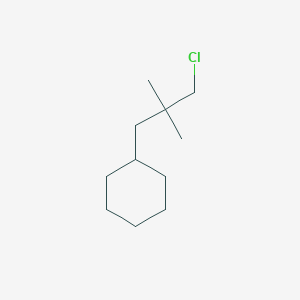
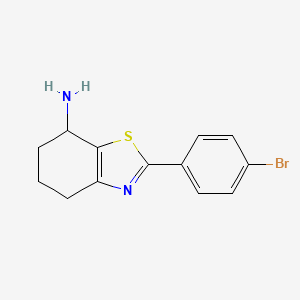
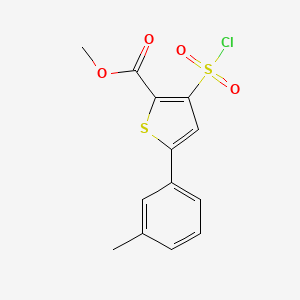
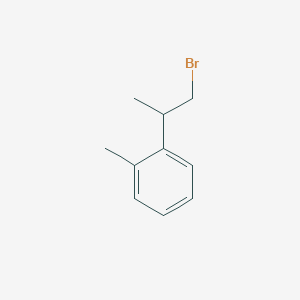
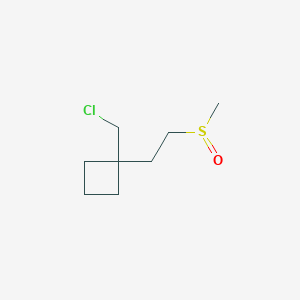
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
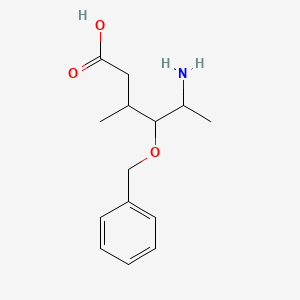
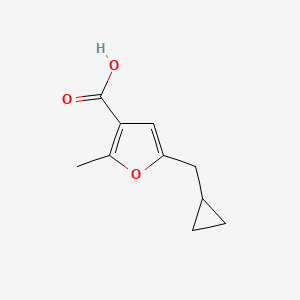

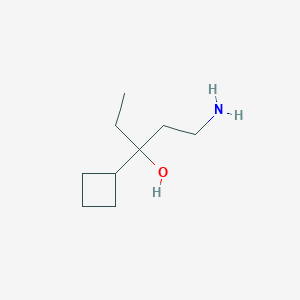
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
